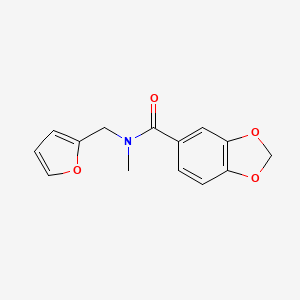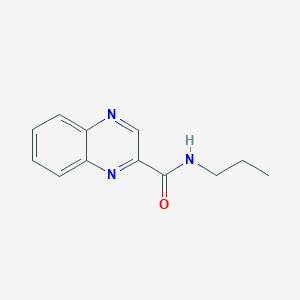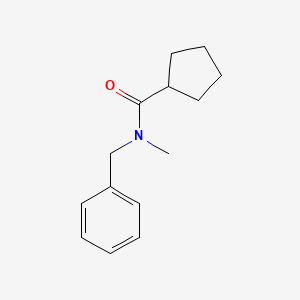
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide, also known as CP-94,253, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of indene carboxamides and has been found to have a unique mechanism of action that makes it useful in various biochemical and physiological studies.
Mécanisme D'action
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide works by blocking the dopamine D3 receptor, which is involved in regulating the release of dopamine in the brain. By blocking this receptor, N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide can modulate the levels of dopamine in the brain, which can have a significant impact on various physiological and biochemical processes.
Biochemical and Physiological Effects
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been found to have various biochemical and physiological effects, including the modulation of dopamine release, the regulation of motor behavior, and the modulation of cognitive function. It has also been found to have potential use in the treatment of drug addiction, schizophrenia, and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments is its potency and selectivity as a dopamine D3 receptor antagonist. This makes it a useful tool for studying the role of this receptor in various physiological and biochemical processes. However, one of the limitations of using N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for the use of N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in scientific research. One of the most promising areas of research is its potential use in the treatment of drug addiction and other neurological disorders. Other potential future directions include the development of more selective dopamine D3 receptor antagonists, the study of the role of the dopamine D3 receptor in other physiological and biochemical processes, and the development of new techniques for studying the effects of N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide in vivo.
Conclusion
In conclusion, N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has a unique mechanism of action that makes it useful in various biochemical and physiological studies, and it has potential use in the treatment of drug addiction, schizophrenia, and other neurological disorders. While there are some limitations to its use in lab experiments, N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide remains a valuable tool for studying the role of the dopamine D3 receptor in various physiological and biochemical processes.
Méthodes De Synthèse
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide can be synthesized using a multi-step process that involves the reaction of 1,2,3,4-tetrahydro-9H-carbazole-9-carboxylic acid with cyclopropylmethylamine. The resulting product is then subjected to further reactions to obtain the final compound.
Applications De Recherche Scientifique
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential use in various scientific research applications. It has been found to be a potent and selective antagonist of the dopamine D3 receptor, which makes it useful in studies related to drug addiction, schizophrenia, and other neurological disorders.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c16-14(15-9-10-4-5-10)13-7-6-11-2-1-3-12(11)8-13/h6-8,10H,1-5,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPKVJVVRULWWAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NCC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(cyclopropylmethyl)-2,3-dihydro-1H-indene-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(2-chlorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7475536.png)


![N-[(4-chlorophenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B7475556.png)
![N-[(2-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475557.png)
![N-[(3-chlorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475568.png)

![N-[(4-fluorophenyl)methyl]-N,2,2-trimethylpropanamide](/img/structure/B7475586.png)
![N-[(4-fluorophenyl)methyl]-N-methylfuran-2-carboxamide](/img/structure/B7475593.png)



![N-[2-(dimethylamino)-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7475629.png)